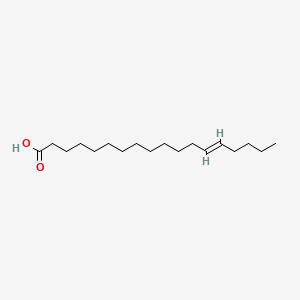

trans-13-Octadecenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

693-71-0 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(E)-octadec-13-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+ |

InChI Key |

BDLLSHRIFPDGQB-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Trans 13 Octadecenoic Acid

Presence in Flora: Botanical Sources and Distribution Profiles

The identification of trans-13-Octadecenoic acid has been documented across a range of plant species, indicating its distribution in various tissues and extracts.

Identification in Specific Plant Species and Associated Tissues

Research has confirmed the presence of this compound in several plants:

Raphia taedigera : This fatty acid has been identified in the seed oil of the Raphia taedigera palm. koreascience.krechemcom.com

Musella lasiocarpa : Commonly known as the Chinese dwarf banana, this plant contains this compound in its ethyl acetate (B1210297) fraction.

Cinnamomum zeylanicum : The methanolic extract of cinnamon bark has been shown to contain this compound.

Monodora myristica : Also known as African nutmeg, the methanolic extract of its seeds contains this compound.

Zanthoxylum armatum : The pericarps of this plant, a type of prickly ash, have been identified as a source of this compound.

Tylophora indica : While various bioactive compounds have been analyzed in this medicinal plant, specific identification of this compound in available literature is not confirmed. botanyjournals.comresearchgate.netresearchgate.net

Lonicera japonica (Japanese Honeysuckle): Studies on the essential oils and fatty acid composition of its flowers, leaves, and stems have identified numerous compounds, though this compound is not explicitly listed among the primary constituents in the reviewed sources. researchgate.net

For several other species listed, including Arabidopsis thaliana, Durio zibethinus, Yucca elephantipes, and Ficus elephantum, specific identification of this compound was not found in the reviewed scientific literature.

Quantitative Distribution in Plant Extracts and Oils

The concentration of this compound varies significantly among the different plant sources and the extraction methods used.

In the seed oil of Raphia taedigera , this compound was found to constitute 1.78% of the total compounds identified. echemcom.com Its methyl ester was also present at a concentration of 0.91%. echemcom.com

A notable concentration of 8.86% was reported in the ethyl acetate fraction of Musella lasiocarpa .

Table 1: Quantitative Distribution of this compound in Plant Sources

Biosynthesis and Accumulation in Microbial Systems

Microorganisms play a crucial role in the synthesis of various fatty acids, including this compound, through processes such as fermentation and biohydrogenation.

Microbial Fermentation Pathways and Producers (e.g., Endophytic Fungi, Cyanobacteria)

While endophytic fungi and cyanobacteria are known producers of a wide array of fatty acids and other secondary metabolites, the specific biosynthetic pathways leading to this compound are not well-documented in the available literature. mdpi.comnih.govresearchgate.net Research has focused on the general capacity of these microorganisms to synthesize lipids, but detailed profiles of all resulting fatty acid isomers are often not specified. nih.govnih.gov Some cyanobacteria are known to transform linoleic acid into hydroxylated C18 fatty acids, but not directly to this compound. researchgate.net

Role in Ruminant Biohydrogenation by Microbial Consortia

In the rumen of animals like sheep and cattle, a complex microbial community transforms dietary unsaturated fatty acids into more saturated forms through a process called biohydrogenation. It has been demonstrated that the biohydrogenation of oleic acid by mixed ruminal microbes involves the creation of several positional isomers of trans monoenes. niph.go.jp This process is not a direct hydrogenation to stearic acid but includes the formation of trans C18:1 isomers with the double bond in various positions, including from position 9 to 16. niph.go.jp This indicates that this compound is formed as one of the intermediates in this complex microbial process within the rumen. koreascience.kr

Occurrence in Fermented Products as a Result of Microbial Activity

The activity of microbial cultures in the production of fermented foods can alter the fatty acid profile of the original substrate. For instance, fermented milk products have been shown to contain various isomers of trans-octadecenoic acid. agriculturejournals.cz The specific isomers present and their concentrations can be influenced by the starter cultures used and the storage time of the product. agriculturejournals.cz While studies have confirmed the presence of a mixture of C18:1 octadecenoic acid isomers in fermented dairy products like "suero costeño," a traditional fermented cream, the exact proportion of the trans-13 isomer is not typically specified. nih.gov Some lactic acid bacteria are known to produce trans-10-octadecenoic acid from linoleic acid, but the pathways for the trans-13 isomer are less clear. niph.go.jp

Table 2: Mentioned Chemical Compounds

Detection in Animal-Derived Matrices (as Raw Materials for Study, e.g., Goat Margarine)

This compound is a positional and geometric isomer of oleic acid found in various animal-derived matrices, particularly those from ruminants such as goats, sheep, and cows. Its presence in these matrices, such as milk fat—the primary raw material for products like goat margarine—is a direct consequence of the unique digestive processes occurring in the rumen.

The formation of this compound is attributed to the microbial biohydrogenation of dietary polyunsaturated fatty acids (PUFAs). mdpi.comcdnsciencepub.com In the rumen, a complex microbial ecosystem metabolizes unsaturated fatty acids from the animal's diet, converting them into a series of intermediate isomers and eventually to saturated fatty acids. cdnsciencepub.com this compound is one of many such transient intermediates. Its concentration and presence in milk fat can be influenced by the animal's diet.

Research has shown that dietary changes in goats directly impact the fatty acid profile of their milk. For instance, an abrupt transition from an indoor diet to fresh grass pasture, which is rich in α-linolenic acid, leads to an increase in various trans-octadecenoic isomers. unito.it One study identified an increase in a group of isomers including trans-13 and trans-14 octadecenoic acids following such a dietary shift. unito.it This suggests that these isomers are formed during the ruminal biohydrogenation of α-linolenic acid. unito.it

The detection and quantification of specific trans fatty acid isomers like this compound in complex matrices such as milk fat require advanced analytical techniques. Gas-liquid chromatography (GLC) using highly polar capillary columns is a standard method for separating fatty acid methyl esters. nih.govsemanticscholar.org However, due to the chemical similarity and large number of isomers, specific isomers like this compound often co-elute with others, such as trans-14-octadecenoic acid, making precise individual quantification challenging without pre-fractionation steps. nih.govsemanticscholar.org

Detailed research findings on the detection of this compound in goat milk fat, a key component for goat-derived products, are summarized in the table below.

Interactive Data Table: Research Findings on this compound in Goat-Derived Matrices

| Study Focus | Animal Matrix | Key Findings Related to this compound |

| Dietary Transition | Goat Milk Fat | Abruptly transitioning dairy goats from an indoor diet (hay and concentrate) to an exclusive fresh grass pasture diet resulted in increased concentrations of various biohydrogenation intermediates. This included a rise in the concentration of the C18:1 t12-14+c6-8 isomer group, which contains the trans-13 isomer, linked to the high α-linolenic acid content of pasture. unito.it |

| Analytical Methodology | Ruminant Milk Fat | Gas chromatography methods for analyzing trans-octadecenoic acids in milk fat often show co-elution of the trans-13 and trans-14 isomers into a single peak. semanticscholar.org Achieving complete separation requires specific isothermal conditions or pre-fractionation techniques like silver-ion chromatography. nih.gov |

Biosynthetic Pathways and Enzymatic Transformations of Trans 13 Octadecenoic Acid

Enzymology of Fatty Acid Desaturation and Isomerization Leading to (13E)-Octadecenoic Acid

The formation of a double bond in a fatty acid chain is a critical enzymatic step. In many organisms, this is accomplished by fatty acid desaturases. These enzymes typically introduce cis double bonds at specific positions. For instance, stearoyl-CoA desaturase (SCD) introduces a cis double bond at the Δ9 position of stearic acid to form oleic acid. While desaturases creating a double bond at the Δ13 position are not as common as those for the Δ9, Δ6, and Δ5 positions, they are known to exist, particularly in plants.

However, the formation of a trans double bond, such as that in trans-13-octadecenoic acid, is less commonly a direct result of desaturation. More frequently, trans isomers are the product of the isomerization of a pre-existing cis double bond. This isomerization can be an enzyme-catalyzed process. In some bacteria, cis-trans isomerases are responsible for converting cis unsaturated fatty acids to their trans counterparts, a mechanism thought to help the microbes adapt to environmental stress by altering membrane fluidity. While an isomerase specific for converting cis-13-octadecenoic acid to the trans form has not been definitively characterized, the existence of such enzymes for other fatty acid isomers suggests a possible route for the formation of (13E)-octadecenoic acid.

Another potential pathway for the formation of trans double bonds is through the partial biohydrogenation of polyunsaturated fatty acids by microorganisms, particularly in the rumen of ruminant animals. This process involves a series of reduction and isomerization reactions that can result in various positional and geometric isomers of octadecenoic acid.

| Enzyme Class | Action | Relevance to (13E)-Octadecenoic Acid |

| Fatty Acid Desaturase | Introduces double bonds | A Δ13-desaturase could produce the cis precursor. |

| Cis-Trans Isomerase | Converts cis to trans double bonds | A potential enzyme could directly form the trans-13 isomer from a cis precursor. |

| Biohydrogenation Enzymes | Isomerize and reduce double bonds | Microbial biohydrogenation of polyunsaturated fatty acids can produce a variety of trans isomers. |

Microbial Metabolic Routes for this compound Synthesis and Modification

Microorganisms employ diverse metabolic pathways for fatty acid modification, some of which could lead to the synthesis of this compound. A well-documented pathway in certain gut bacteria, such as Lactobacillus plantarum, involves the conversion of linoleic acid to trans-10-octadecenoic acid. This multi-step process includes hydration of a cis double bond to a hydroxyl group, followed by dehydration to form a trans double bond. niph.go.jp

A similar pathway could be hypothesized for the formation of this compound. Notably, some lactic-acid bacteria are known to produce 13-hydroxy-9-cis-octadecenoic acid. kyoto-u.ac.jp This demonstrates that microbial enzymes are capable of acting at the C13 position of an 18-carbon fatty acid chain. A subsequent dehydration reaction, catalyzed by a microbial hydratase, could then form a trans double bond at the 13th position.

The proposed enzymatic steps would be:

Hydration: An unsaturated precursor fatty acid is hydrated at the C12 or C13 position by a fatty acid hydratase.

Dehydration: The resulting hydroxy fatty acid is then dehydrated by the same or a different enzyme to create a trans double bond at the C13 position.

This hypothetical pathway is analogous to the observed microbial production of other trans fatty acid isomers and provides a plausible route for the microbial biosynthesis of this compound.

| Microbial Genus | Observed Relevant Transformation | Potential Implication for this compound |

| Lactobacillus | Conversion of linoleic acid to trans-10-octadecenoic acid via a hydroxy intermediate. niph.go.jp | Provides a model pathway for the formation of trans isomers. |

| Lactic-acid bacteria | Production of 13-hydroxy-9-cis-octadecenoic acid. kyoto-u.ac.jp | Shows enzymatic activity at the C13 position, a prerequisite for forming a Δ13 double bond. |

Elongation and Beta-Oxidation Pathways in Non-Human Biological Systems

Once formed, this compound can be further metabolized. The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in the mitochondria. Studies on the beta-oxidation of various positional and geometric isomers of octadecenoic acid in rat heart and liver mitochondria have shown that trans isomers are generally oxidized. The rate of oxidation can be influenced by the position of the double bond. For trans isomers, those with the double bond in an odd-numbered position, such as this compound, are oxidized by both heart and liver mitochondria.

The process of beta-oxidation of a monounsaturated fatty acid like this compound proceeds through the standard beta-oxidation cycles until the double bond is near the carboxyl end of the acyl-CoA molecule. At this point, an auxiliary enzyme, an enoyl-CoA isomerase, is required to shift the position and sometimes the configuration of the double bond to allow the beta-oxidation spiral to continue. For a double bond at an odd-numbered carbon, the isomerase converts the cis- or trans-Δ3-enoyl-CoA to a trans-Δ2-enoyl-CoA, which is a substrate for the next enzyme in the pathway, enoyl-CoA hydratase.

This compound can also potentially undergo elongation, where two-carbon units are added to the carboxyl end of the fatty acid chain. This process occurs in the endoplasmic reticulum and involves a series of reactions catalyzed by a multi-enzyme elongase system. This would result in the formation of longer-chain trans monounsaturated fatty acids.

| Metabolic Pathway | Description | Relevance to this compound |

| Beta-Oxidation | Catabolic process breaking down fatty acids into acetyl-CoA. | This compound is a substrate for mitochondrial beta-oxidation, requiring an auxiliary isomerase. |

| Elongation | Anabolic process extending the fatty acid chain. | Can potentially be elongated to form very-long-chain trans fatty acids. |

Investigations into Specific Hydratases and Related Enzymes Modifying Unsaturated Fatty Acids

Fatty acid hydratases are enzymes that catalyze the addition of water across a double bond in a fatty acid chain, forming a hydroxy fatty acid. These enzymes are of interest as they can be involved in both the synthesis and modification of unsaturated fatty acids.

Research has identified fatty acid hydratases with activity towards C18 fatty acids. For instance, an oleate (B1233923) hydratase can convert oleic acid (cis-9-octadecenoic acid) to 10-hydroxystearic acid. While this specific enzyme acts at the Δ9 position, it demonstrates the principle of enzymatic hydration of a monounsaturated C18 fatty acid.

More pertinently, a double-bond hydratase has been identified that produces 13(S)-hydroxy-9(Z)-octadecenoic acid. mdpi.com This is a significant finding as it confirms the existence of hydratases that can act at the C13 position of an octadecenoic acid. Such an enzyme could potentially act on a precursor to form a 13-hydroxy intermediate, which, as discussed in section 3.2, could be a step in the formation of this compound. Conversely, a hydratase could also act on this compound to form 13- or 14-hydroxystearic acid, representing a potential metabolic modification of this fatty acid.

The substrate specificity of these hydratases can be broad, and further research may reveal enzymes that directly hydrate (B1144303) or are involved in the dehydration steps leading to the formation of this compound.

| Enzyme | Substrate | Product | Significance |

| Oleate Hydratase | Oleic acid | 10-hydroxystearic acid | Demonstrates enzymatic hydration of a C18 monounsaturated fatty acid. |

| Double-bond Hydratase | Linoleic acid | 13(S)-hydroxy-9(Z)-octadecenoic acid mdpi.com | Confirms enzymatic activity at the C13 position of a C18 fatty acid. |

Chemical Synthesis Strategies and Derivatization Techniques for Trans 13 Octadecenoic Acid

Laboratory-Scale Chemical Synthesis Methodologies

While specific, detailed laboratory-scale synthesis routes exclusively for trans-13-octadecenoic acid are not extensively documented in readily available literature, general methodologies for the synthesis of various positional isomers of trans-octadecenoic acids can be applied. These syntheses often involve building the carbon chain and establishing the trans double bond at the desired position through stereoselective reactions.

One common approach for creating long-chain unsaturated fatty acids is through acetylenic routes. A typical strategy might involve:

Coupling of Fragments: An alkynyl fragment is coupled with an alkyl halide fragment. For this compound, this could involve reacting a terminal alkyne like 1-heptyne (B1330384) with an 11-halo-undecanoic acid derivative.

Stereoselective Reduction: The resulting acetylenic intermediate is then reduced to form the trans double bond. This is commonly achieved using a reducing agent such as sodium in liquid ammonia (B1221849) (a dissolving metal reduction), which selectively produces the trans-alkene.

Deprotection/Hydrolysis: Any protecting groups on the carboxylic acid function are removed in the final step to yield the free fatty acid.

Although a specific example for the 13-isomer is not provided, the synthesis of other trans-octadecenoic acids has been successfully achieved using these principles.

Isomerization Protocols for cis- to this compound Conversion

The conversion of cis-unsaturated fatty acids to their more thermodynamically stable trans isomers is a well-established process known as elaidinization. While protocols are most frequently described for the conversion of oleic acid (cis-9-octadecenoic acid) to elaidic acid (trans-9-octadecenoic acid), the chemical principles are broadly applicable to other positional isomers like cis-13-octadecenoic acid. These methods typically involve the use of catalysts that generate free radicals, which facilitate the rotation around the carbon-carbon double bond.

Catalytic Isomerization Methods:

p-Toluenesulfinic Acid: This reagent serves as an effective catalyst for cis-trans isomerization. The process involves heating the cis fatty acid with a catalytic amount of p-toluenesulfinic acid, which is thought to generate radicals that initiate the isomerization. This method is noted for keeping the double bond's position unchanged while altering its geometry.

Nitrous Acid (HNO₂): Generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a mineral acid (e.g., hydrochloric acid), nitrous acid is a classic reagent for elaidinization. The active species believed to cause the isomerization is the nitrogen dioxide free radical (•NO₂). semanticscholar.org

The table below outlines typical conditions for these isomerization reactions, based on protocols developed for other C18:1 fatty acids. semanticscholar.org

| Catalyst System | Typical Reaction Conditions | Key Features |

|---|---|---|

| p-Toluenesulfinic Acid | - Temperature: 100-140°C

| - High yield of trans isomer.

|

| Nitrous Acid (from NaNO₂/Mineral Acid) | - Temperature: Optimized for speed while minimizing byproducts.

| - Effective for achieving equilibrium.

|

Preparation of Alkyl Esters (e.g., Methyl Esters) and Other Chemical Derivatives

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of numerous derivatives. Among the most common are alkyl esters, particularly methyl esters, which are often prepared for analytical purposes such as gas chromatography (GC).

Preparation of Methyl Esters:

Fatty Acid Methyl Esters (FAMEs) are typically synthesized via acid-catalyzed esterification. This involves reacting the fatty acid with an excess of the corresponding alcohol (in this case, methanol) in the presence of an acid catalyst. The reaction is driven to completion by the large excess of alcohol.

Common acid-catalyzed methods include:

Methanolic Hydrogen Chloride (HCl): Anhydrous HCl gas is dissolved in dry methanol (B129727) to create the esterifying reagent. The fatty acid is then refluxed with this solution to produce the methyl ester.

Methanolic Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is carefully added to methanol. This reagent is also effective for both esterification of free fatty acids and transesterification of glycerides.

Boron Trifluoride (BF₃)-Methanol: A commercially available reagent, BF₃-methanol complex is a highly efficient catalyst for the rapid preparation of FAMEs. The reaction is often heated to ensure completion.

The table below summarizes these common esterification reagents.

| Reagent | General Procedure | Advantages |

|---|---|---|

| Methanolic HCl | Refluxing the fatty acid in a 5% solution of anhydrous HCl in methanol. | A widely cited and effective classical method. |

| Methanolic H₂SO₄ | Heating the fatty acid in a 1-2% solution of sulfuric acid in methanol. | Simple to prepare and effective for both esterification and transesterification. |

| Boron Trifluoride-Methanol | Heating the fatty acid with a 12-14% BF₃-methanol solution. | Very rapid and efficient reaction. |

Other Chemical Derivatives:

Beyond simple alkyl esters, the carboxylic acid group can be converted into other functional groups for analytical or synthetic purposes.

Silyl Esters: For gas chromatography-mass spectrometry (GC-MS) analysis, carboxylic acids are often converted into more volatile and thermally stable trimethylsilyl (B98337) (TMS) esters. This derivatization is achieved by reacting the fatty acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).

Amides: The carboxylic acid can be converted to an amide through reaction with an amine, typically in the presence of a coupling agent. This derivatization can be used to introduce specific tags for enhanced detection in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 13-trans-octadecen-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Advanced Analytical Methodologies for the Characterization and Quantification of Trans 13 Octadecenoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of trans-13-Octadecenoic acid. This powerful technique allows for the separation of complex fatty acid mixtures and the unambiguous identification of individual components based on their mass-to-charge ratio and fragmentation patterns. echemcom.comresearchgate.net For GC analysis, fatty acids are typically converted into their more volatile and less polar fatty acid methyl esters (FAMEs) to improve chromatographic performance. gcms.czrestek.comnih.gov

In a representative analysis, this compound was identified in a methanolic extract of Cinnamomum zeylanicum bark using GC-MS. researchgate.net Another study on Raphia taedigera seed oil also identified this compound and its methyl ester among other bioactive compounds. echemcom.com The identification of these compounds is typically confirmed by comparing their mass spectra and retention times with those of known standards or by using spectral libraries such as the National Institute of Standards and Technology (NIST) library. echemcom.comnist.govnist.gov

Optimization of Chromatographic Parameters for Isomer Separation

The separation of this compound from other C18:1 isomers, particularly its cis counterpart and other positional trans isomers, presents a significant analytical challenge. The choice of the GC capillary column is critical. Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane, are preferred for their ability to resolve geometric isomers. gcms.cznih.gov Long capillary columns (e.g., 100 meters) are often employed to enhance separation efficiency. nih.gov

Optimization of GC oven temperature programming is also crucial. A carefully controlled temperature ramp allows for the separation of FAMEs based on their boiling points and polarity. nih.govntnu.no For instance, a time-temperature program can offer improved separation of various cis/trans isomers compared to an isothermal program. researchgate.netresearchgate.net However, even with highly polar columns and optimized temperature programs, co-elution of some trans isomers can occur. researchgate.net For example, the trans-13 and trans-14 C18:1 isomers may not be fully resolved by GC alone.

To overcome these limitations, a pre-fractionation step using silver-ion chromatography (Ag-TLC or Ag-HPLC) can be employed to separate fatty acids based on the degree of unsaturation and the geometry of the double bonds before GC analysis. nih.gov

Mass Spectral Fragmentation Analysis for Structural Elucidation

Electron ionization (EI) is a commonly used ionization technique in GC-MS that produces characteristic fragmentation patterns, which serve as a "fingerprint" for compound identification. jeol.com The mass spectrum of this compound and its methyl ester reveals specific fragment ions that are instrumental in its structural elucidation. nist.govnist.gov While the molecular ion peak confirms the compound's molecular weight, the pattern of fragment ions provides information about the structure, although pinpointing the exact double bond position based on EI mass spectra of FAMEs alone can be challenging.

For unambiguous determination of the double bond position, derivatization techniques can be employed prior to GC-MS analysis. Converting the fatty acid into derivatives such as 4,4-dimethyloxazoline (DMOX) derivatives can help to fix the double bond position during mass spectral fragmentation, providing clearer structural information.

High-Performance Liquid Chromatography (HPLC) Applications

While GC is the predominant technique for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) offers valuable applications, particularly in the separation of geometric isomers. hplc.eu Reversed-phase HPLC can be used to separate cis and trans isomers of unsaturated fatty acids. hplc.eunih.gov The use of specialized columns, such as those with cholesterol-bonded stationary phases, can enhance the separation of geometrical isomers due to their high molecular-shape selectivity. hplc.eu

Furthermore, silver-ion HPLC (Ag-HPLC) is a powerful technique for fractionating FAMEs into classes based on their degree of unsaturation and double bond configuration (cis vs. trans) prior to GC analysis. nih.govresearchgate.net This two-dimensional approach significantly improves the accuracy of quantifying individual trans isomers, including this compound.

Infrared Spectroscopy (IR) in trans Fatty Acid Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used for the determination of total trans fatty acid content in fats and oils. aocs.org This method is based on the characteristic absorption band of the isolated trans double bond, which appears at approximately 966 cm⁻¹ in the IR spectrum. aocs.org This distinct peak arises from the C-H out-of-plane deformation vibration of the trans configuration. aocs.org

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a modern advancement that allows for direct analysis of fat and oil samples without the need for derivatization or the use of solvents. thermofisher.com While IR spectroscopy is an excellent tool for quantifying total trans fat content, it does not provide information on the specific positional isomers, such as this compound. Therefore, it is often used as a screening tool, with more detailed analysis requiring chromatographic methods.

Sample Preparation and Derivatization for Enhanced Detection and Quantification (e.g., Fatty Acid Methyl Esters)

Proper sample preparation is a critical step for the accurate analysis of this compound. This typically involves the extraction of lipids from the sample matrix, followed by derivatization of the fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs). gcms.czrestek.comnih.gov Esterification is necessary to increase the volatility and thermal stability of the fatty acids, making them suitable for GC analysis. restek.com

Several methods are available for the preparation of FAMEs, including acid-catalyzed and base-catalyzed transmethylation. nih.govnih.govresearchgate.net A common and effective method involves the use of boron trifluoride (BF₃) in methanol (B129727). nih.govresearchgate.net Another approach is the use of methanolic hydrogen chloride. sigmaaldrich.com The choice of derivatization method can influence the accuracy of the results, and it is important to ensure that the reaction goes to completion without causing isomerization or degradation of the fatty acids. researchgate.net The derivatization process reduces the polarity of the fatty acids, which helps to minimize peak tailing and improve chromatographic separation. chromatographyonline.com

The following table provides an overview of the analytical methods discussed:

| Analytical Technique | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis. | Primary tool for identification and quantification, especially after conversion to FAMEs. echemcom.com |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Separation of cis/trans isomers and pre-fractionation of FAMEs before GC analysis (Ag-HPLC). hplc.euresearchgate.net |

| Infrared Spectroscopy (IR) | Measurement of the absorption of infrared radiation by molecular vibrations. | Rapid determination of total trans fatty acid content based on the characteristic absorption band at ~966 cm⁻¹. aocs.org |

Biological Activities and Mechanistic Studies of Trans 13 Octadecenoic Acid in Non Human Systems

Antimicrobial Properties and Mechanisms of Action

Trans-13-Octadecenoic acid, a component identified in various plant extracts, has demonstrated notable antimicrobial capabilities. Its efficacy has been observed against a spectrum of both bacterial and fungal pathogens. Research suggests that fatty acids, including this compound, can exert antimicrobial effects through various mechanisms, such as disrupting the cell membrane integrity of microorganisms.

Extracts containing this compound have shown activity against several pathogenic bacteria. For instance, cinnamaldehyde (B126680), a compound found in extracts also containing this compound, has been shown to inhibit the growth of E. coli O157:H7. researchgate.net Studies on plant extracts rich in fatty acids have documented inhibitory effects against bacteria such as Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. antiox.org In one study, an essential oil where this compound was a major component showed potent antimicrobial action against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Similarly, cyanobacterial extracts containing a variety of active biomolecules, including fatty acid methyl esters, exhibited antibacterial activity against Aeromonas hydrophila, Salmonella typhi, and Bacillus cereus. ekb.eg

| Bacterial Strain | Source Extract/Compound | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli O157:H7 | Commercial cinnamaldehyde (found in extracts containing the subject compound) | Growth inhibition | researchgate.net |

| Pseudomonas aeruginosa | Essential oil containing this compound | Inhibition zone of 14 mm | researchgate.net |

| Salmonella typhi | Cyanobacterial crude extract | Inhibition zone of 13.7±1.2 mm | ekb.eg |

| Bacillus cereus | Cyanobacterial crude extract | Inhibition zone of 15.3±1.2 mm | ekb.eg |

The antifungal potential of this compound is evident from studies on various plant and microbial extracts. Fatty acids and their derivatives are known to inhibit fungal growth and the production of mycotoxins. researchgate.net For example, an extract from Indian hawthorn leaves, which contains this compound, had a significant inhibitory effect on the hyphal growth of fungal pathogens Rhizoctonia solani and Fusarium verticillioides. nih.gov Similarly, chloroform (B151607) extracts from date palm leaflets containing cis-13-octadecenoic acid showed high growth inhibition against F. oxysporum and B. cinerea. researchgate.net The mechanisms underlying these antifungal actions are believed to involve the disruption of the fungal plasma membrane. nih.gov

| Fungal Species | Source Extract | Observed Effect | Reference |

|---|---|---|---|

| Rhizoctonia solani | Indian hawthorn (Rhaphiolepis indica) leaf acetone (B3395972) extract | Mean hyphal growth decreased from 57.67 mm to 15.33 mm at 2000 µg/mL. | nih.gov |

| Fusarium verticillioides | Indian hawthorn (Rhaphiolepis indica) leaf acetone extract | Mean hyphal growth decreased from 57.33 mm to 12.33 mm at 2000 µg/mL. | nih.gov |

| Fusarium oxysporum | Date palm (Phoenix dactylifera L.) leaflet chloroform extract | Highest growth inhibition of 60.53% at 150 µg mL⁻¹. | researchgate.net |

| Botrytis cinerea | Date palm (Phoenix dactylifera L.) leaflet chloroform extract | Inhibition of 50.82% at the highest concentration. | researchgate.net |

Insecticidal and Biopesticidal Activities

This compound has been identified as a component in plant extracts exhibiting significant insecticidal properties against common agricultural and stored-product pests.

Research has highlighted the role of unsaturated carboxylic fatty acids, including this compound, as causative factors in the insecticidal activity of plant extracts against pests like the cotton aphid, Aphis gossypii Glover. nih.gov Essential oil from African Nutmeg (Monodora myristica), with this compound as its major component (25.18%), demonstrated dose- and time-dependent toxicity against the cowpea weevil (Callosbruchus maculatus) and the rice weevil (Sitophilus oryzae). rsisinternational.org The study found that the essential oil had contact, repellent, and fumigative effects on these stored-grain insects. rsisinternational.org The red flour beetle (Tribolium castaneum) and the lesser grain borer (Rhyzopertha dominica) are other major stored-grain pests that have shown susceptibility to essential oils containing various bioactive compounds. researchgate.netnih.gov

| Pest Species | Source Extract | Key Finding | Reference |

|---|---|---|---|

| Aphis gossypii Glover (Cotton aphid) | Indian hawthorn (Rhaphiolepis indica) leaf acetone extract | Unsaturated fatty acids, including this compound, are suggested as causative factors for insecticidal activity. | nih.gov |

| Callosbruchus maculatus (Cowpea weevil) | African Nutmeg (Monodora myristica) essential oil | The essential oil, with this compound as the main component, showed high toxicity. | rsisinternational.org |

| Sitophilus oryzae (Rice weevil) | African Nutmeg (Monodora myristica) essential oil | Toxicity was dose and time-dependent. | rsisinternational.org |

| Tribolium castaneum (Red flour beetle) | Various essential oils | Susceptible to essential oils used for stored grain protection. | researchgate.net |

| Rhyzopertha dominica (Lesser grain borer) | Various essential oils | Pest of stored wheat susceptible to botanical insecticides. | nih.gov |

The precise molecular mechanisms of this compound's insecticidal action are part of the broader study of fatty acids as pesticides. It is generally understood that fatty acids can disrupt insect cell membranes and interfere with metabolic processes. The lipophilic nature of these molecules allows them to penetrate the waxy cuticle of insects, leading to dehydration and metabolic disruption. In the case of the Indian hawthorn leaf extract, it is suggested that the presence of specific unsaturated fatty acids, including this compound, contributes to its efficacy against A. gossypii Glover. nih.gov

Anti-inflammatory Potential and Associated Cellular Mechanisms (in in vitro and Non-Human in vivo Models)

This compound has been investigated for its anti-inflammatory properties, with studies demonstrating its potential to mitigate inflammatory responses in cellular and animal models. A study on the methanol (B129727) extract of Yucca elephantipes roots, which contains 84.21% this compound, explored its anti-inflammatory effects. researchgate.netnih.gov

In an in vitro oxidative burst assay using phagocytes, the extract showed significant anti-inflammatory potential with an IC50 of 15.3±2.2 μg/mL. nih.gov This assay measures the respiratory burst of phagocytes, a key event in the inflammatory response.

In a non-human in vivo model, the carrageenan-induced rat paw edema test was used to confirm the anti-inflammatory activity. researchgate.netnih.gov The extract demonstrated a potent anti-inflammatory effect, with a 200mg/kg dose resulting in 88.89±0.015% inhibition of edema. researchgate.netnih.gov The anti-inflammatory mechanisms of fatty acids can be complex, often involving the modulation of inflammatory signaling pathways and the production of pro-inflammatory mediators. nih.govbalsinde.org For example, some fatty acids can influence the TLR4 signaling pathway and inhibit the production of inflammatory cytokines like IL-6. balsinde.orgmdpi.com

| Model System | Study Focus | Key Findings | Reference |

|---|---|---|---|

| In vitro (Oxidative Burst Assay) | Anti-inflammatory potential of Yucca elephantipes root extract | Showed 74.58±0.32% inhibition with an IC50 of 15.3±2.2 μg/mL. | researchgate.netnih.gov |

| In vivo (Carrageenan-induced rat paw edema) | Anti-inflammatory effect of Yucca elephantipes root extract | A 200mg/kg dose resulted in 88.89±0.015% inhibition of edema. | researchgate.netnih.gov |

Modulation of Inflammatory Pathways (e.g., Oxidative Burst Assay)

This compound has demonstrated notable anti-inflammatory potential in non-human systems. In a study analyzing the methanolic extract of Yucca elephantipes roots, where this compound was the most abundant compound (84.21%), significant anti-inflammatory activity was observed. nih.govresearchgate.net An in-vitro oxidative burst assay, which measures the respiratory burst in phagocytes, showed that the extract had a 74.58 ± 0.32% inhibition of inflammation. nih.govresearchgate.net This effect was comparable to that of the standard anti-inflammatory drug, Ibuprofen, which exhibited an inhibition of 73.20 ± 0.17%. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) for the Yucca elephantipes root extract was determined to be 15.3 ± 2.2 μg/mL, further quantifying its potency. nih.govresearchgate.net Other analyses have also identified this compound as a compound with anti-inflammatory properties. echemcom.com While the precise molecular mechanisms for this compound are still under investigation, related oxo-octadecenoic acids have been shown to suppress pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB p65 pathway through G protein-coupled receptors. researchgate.net

| Compound/Extract | Percentage Inhibition (%) | IC50 (μg/mL) | Source |

|---|---|---|---|

| Yucca elephantipes Root Extract (84.21% trans-13-Octadecenoic acid) | 74.58 ± 0.32 | 15.3 ± 2.2 | nih.govresearchgate.net |

| Ibuprofen (Standard) | 73.20 ± 0.17 | 11.2 ± 0.98 | nih.govresearchgate.net |

Enzymatic Interactions (e.g., Aromatic Amino Acid Decarboxylase Activity)

Current scientific literature does not provide direct evidence of interactions between this compound and aromatic amino acid decarboxylase (AADC). AADC is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme responsible for the synthesis of key neurotransmitters like dopamine (B1211576) and serotonin. nih.govnih.gov Research on AADC has focused on its structure, regulation, and the molecular defects caused by genetic mutations, without detailing specific interactions with fatty acids like this compound. nih.govnih.gov

Antioxidant Activities and Radical Scavenging Mechanisms

This compound is a component of various plant extracts that exhibit antioxidant properties. The primary mechanism evaluated for these extracts is their ability to scavenge free radicals, often measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Modulation of Enzyme Activity in Lipid Metabolism (General, not human-specific)

Trans fatty acids are known to interact with and modulate the activity of enzymes involved in lipid metabolism in non-human animal models. Research on weanling mice fed diets containing various fatty acid isomers provides insight into these interactions. For example, a diet with trans-9,trans-12-octadecadienoic acid had little to no influence on the activity levels of several key lipogenic enzymes, including fatty acid synthetase, malic enzyme, citrate (B86180) cleavage enzyme, and acetyl-CoA carboxylase, when compared to a fat-free diet. nih.gov

However, there is indirect evidence that the same trans isomer lowered the activity of liver delta 9-desaturase. nih.gov In a different study on rats, dietary trans-9 18:1 octadecenoic acid isomers were also found to affect desaturation activity, leading to an increase in C18:2 n-6 fatty acid and a decrease in C20:4 n-6, suggesting an inhibition of the conversion process. researchgate.net These findings indicate that while not all lipogenic enzymes are affected, specific desaturase enzymes can be modulated by the presence of certain trans fatty acid isomers.

| Enzyme | Effect of trans-9,trans-12-octadecadienoic acid | Source |

|---|---|---|

| Fatty acid synthetase | Little to no influence | nih.gov |

| Malic enzyme | Little to no influence | nih.gov |

| Citrate cleavage enzyme | Little to no influence | nih.gov |

| Acetyl-CoA carboxylase | Little to no influence | nih.gov |

| Delta 9-desaturase | Lowered activity (indirect evidence) | nih.gov |

Role in Plant Defense and Secondary Metabolite Production

This compound has been identified in plants such as Arabidopsis thaliana and is considered a phytochemical, a class of compounds often referred to as secondary metabolites. researchgate.netnih.gov Plant secondary metabolites are crucial for defense against herbivores and pathogens. researchgate.net Fatty acids and their derivatives, known as octadecanoids, are key players in these defense mechanisms.

The octadecanoid pathway, which begins with linolenic acid, leads to the production of the plant hormone jasmonic acid. Jasmonic acid is a central signaling molecule that activates plant resistance mechanisms and the expression of defense-related genes in response to damage from chewing insects. While direct studies on the specific role of this compound in this pathway are limited, its presence in plants suggests it may function as a component or precursor within the complex network of lipid-derived signaling molecules that regulate plant defense responses. researchgate.net

Comparative Analysis with Cis 13 Octadecenoic Acid and Other Fatty Acid Isomers

Distinguishing Structural Features and Conformations

The fundamental difference between trans-13-Octadecenoic acid and cis-13-Octadecenoic acid lies in the spatial arrangement of their hydrogen atoms around the carbon-carbon double bond at the 13th position. nist.govnist.gov In the cis configuration, the hydrogen atoms are located on the same side of the double bond, which introduces a distinct kink or bend in the fatty acid chain. yosemitefoothills.comvaia.comlibretexts.org This bend prevents the molecules from packing closely together. libretexts.org

Conversely, in the trans configuration of this compound, the hydrogen atoms are positioned on opposite sides of the double bond. yosemitefoothills.comvaia.com This arrangement results in a more linear, straighter molecular shape, closely resembling that of a saturated fatty acid. yosemitefoothills.comquora.com This linear structure allows trans fatty acid molecules to pack more tightly, which influences their physical properties, such as their melting point. quora.comquora.com While cis isomers tend to be liquid at room temperature due to their bent shape, the straighter trans isomers have higher melting points and are more likely to be solid. libretexts.orgquora.com

Table 1: Structural Comparison of this compound and cis-13-Octadecenoic Acid

| Feature | This compound | cis-13-Octadecenoic Acid |

| IUPAC Name | (13E)-octadec-13-enoic acid chemspider.com | (13Z)-octadec-13-enoic acid |

| Double Bond Geometry | Trans yosemitefoothills.com | Cis yosemitefoothills.com |

| Molecular Shape | Linear / Straight yosemitefoothills.comquora.com | Bent / Kinked yosemitefoothills.comlibretexts.org |

| Hydrogen Atom Position | Opposite sides of the double bond vaia.com | Same side of the double bond vaia.com |

| Molecular Packing | Tightly packed quora.com | Loosely packed libretexts.org |

Differential Biological Activities and Metabolic Fates in Non-Human Systems

The structural isomerism of trans- and cis-13-Octadecenoic acid leads to different biological activities and metabolic processing in non-human systems. Research on various octadecenoic acid isomers indicates that the position and configuration of the double bond significantly influence how they are metabolized and incorporated into tissues.

In a study involving mice, different positional isomers of trans-18:1 fatty acids showed varied accumulation and catabolism rates in different tissues. jst.go.jpresearchgate.net For example, the catabolic rate for trans-10-18:1 was found to be significantly higher than that for trans-9 and trans-11 isomers, highlighting the metabolic specificity toward different isomers. jst.go.jp Studies on rat adipocytes have shown that replacing cis-octadecenoic acid with its trans isomers stimulates lipolysis (the breakdown of fat) and inhibits glucose utilization. nih.gov These findings suggest that trans isomers can exert catabolic effects, potentially explaining observations of reduced fat accumulation in animals fed diets containing them. nih.gov

Specific biological activities have been associated with each isomer. One analysis identified this compound as possessing potential anti-inflammatory and insecticidal properties. echemcom.com In contrast, cis-13-Octadecenoic acid has been noted for its therapeutic uses in medicine and surgery. echemcom.com The different shapes of cis and trans isomers also affect their interaction with enzymes. Many lipases, the enzymes responsible for breaking down fats, show a preference for cis fatty acids over trans isomers. quora.comquora.com Furthermore, some trans fatty acids can interfere with the metabolism of essential fatty acids by inhibiting enzymes like delta 6 desaturase, which is crucial for producing prostaglandins, molecules involved in inflammation and other physiological processes. researchgate.net

Table 2: Comparative Biological Activities in Non-Human Systems

| Aspect | This compound | cis-13-Octadecenoic Acid |

| Metabolic Effect (Rats) | Stimulates lipolysis, inhibits glucose utilization in adipocytes. nih.gov | Serves as a standard for comparison in metabolic studies. nih.gov |

| Enzyme Interaction | Generally lower selectivity by lipases compared to cis isomers. quora.comquora.com | Preferred substrate for many lipases. quora.comquora.com |

| Potential Activities | Anti-inflammatory, anti-androgenic, insecticidal. echemcom.com | Therapeutic uses in medicine and surgery. echemcom.com |

| Essential Fatty Acid Metabolism | May interfere with enzymes like delta 6 desaturase (as seen with other trans isomers). researchgate.net | Does not typically interfere with essential fatty acid metabolism. |

Comparative Oxidative Stability

Oxidative stability is a critical characteristic of fatty acids, determining their shelf-life and susceptibility to degradation. This compound exhibits greater oxidative stability compared to cis-13-Octadecenoic acid. Studies have consistently shown that trans unsaturated fatty acids are inherently less prone to oxidation than their cis counterparts. nih.gov

The primary reason for this enhanced stability is the molecular geometry of the trans double bond. nih.gov The straighter conformation of trans fatty acids allows for more orderly and compact packing of the molecules. This dense arrangement limits oxygen's access to the double bonds, thereby reducing the rate of lipid peroxidation. nih.gov In contrast, the kink in cis fatty acids creates a less organized structure, leaving the double bonds more exposed and vulnerable to oxidative attack. libretexts.org

The stability of any fatty acid is influenced by several factors, including the number of double bonds (with polyunsaturated fats being the least stable), exposure to heat, light, and oxygen, and the presence of pro-oxidants or antioxidants. potravinarstvo.comnih.govvelp.com However, when comparing monounsaturated isomers like trans- and cis-13-octadecenoic acid, the geometric configuration is a key determinant of their relative stability. nih.govnih.gov

Table 3: Factors Influencing Oxidative Stability

| Factor | Effect on Stability | Relevance to trans- vs. cis-13-Octadecenoic Acid |

| Geometric Isomerism | Trans isomers are more stable than cis isomers. nih.gov | This compound is more stable than cis-13-Octadecenoic acid. nih.gov |

| Degree of Unsaturation | Stability decreases as the number of double bonds increases. potravinarstvo.comnih.gov | Both are monounsaturated, making geometry the primary distinguishing factor. |

| Temperature | Higher temperatures accelerate oxidation. velp.com | Both isomers are susceptible, but the trans form is inherently more resistant. nih.gov |

| Oxygen Exposure | Increased oxygen availability promotes oxidation. nih.gov | The tighter packing of the trans isomer can limit oxygen access. |

| Light Exposure | Light can act as a catalyst for oxidation. potravinarstvo.com | Both isomers are susceptible to photooxidation. |

Q & A

Q. What analytical methods are commonly used to identify trans-13-Octadecenoic acid in plant extracts?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method. Key parameters include:

Q. What biological activities are attributed to this compound in preclinical studies?

Methodological Answer: Reported activities include:

- Anti-inflammatory : Validated via inhibition of pro-inflammatory markers in in vitro assays (e.g., COX-2 suppression) .

- Antimicrobial : Tested against Fusarium oxysporum using disc diffusion assays, with comparative analysis of zone-of-inhibition data .

- Hypocholesterolemic : Assessed through lipid metabolism studies in animal models, measuring LDL/HDL ratios .

Q. How is this compound distinguished from its stereoisomers (e.g., cis-13-Octadecenoic acid) in GC-MS analysis?

Methodological Answer:

- Chromatographic Separation : Use polar columns (e.g., TG-SQC) to resolve isomers based on elution time differences .

- Mass Spectral Differentiation : Compare fragmentation patterns; trans isomers often exhibit distinct ion clusters due to double-bond positioning .

Advanced Research Questions

Q. How do extraction techniques (e.g., Soxhlet vs. UAE) impact the yield of this compound?

Methodological Answer:

- Soxhlet Extraction : Higher yields (0.38%) due to prolonged heating but may degrade thermolabile compounds .

- Ultrasound-Assisted Extraction (UAE) : Lower yield (0.97%) but preserves bioactivity; optimize solvent polarity (e.g., methanol) and sonication time .

- Validation : Compare results using ANOVA to assess significance (e.g., p < 0.05 for UAE vs. Soxhlet) .

Q. How can contradictory data on this compound’s anti-inflammatory efficacy be resolved?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., RAW 264.7 macrophages) and inflammation markers (e.g., TNF-α, IL-6) .

- Dose-Response Analysis : Establish linear regression models to identify effective concentration ranges (e.g., 10–100 µM) .

- Synergistic Effects : Test combinations with other minor phytochemicals (e.g., elemene) to account for matrix interactions .

Q. What experimental designs are optimal for studying this compound’s role in lipid metabolism?

Methodological Answer:

- In Vivo Models : Use hypercholesterolemic rodents, with control groups fed high-fat diets. Measure hepatic lipid profiles via HPLC .

- Gene Expression Analysis : Apply qRT-PCR to quantify PPAR-α and SREBP-1c mRNA levels .

- Data Normalization : Express results as fold-changes relative to baseline, using housekeeping genes (e.g., β-actin) .

Q. How can researchers address variability in this compound quantification across GC-MS studies?

Methodological Answer:

- Internal Standards : Spike samples with deuterated fatty acids (e.g., D31-palmitic acid) to correct for instrument drift .

- Interlaboratory Calibration : Participate in round-robin trials to harmonize protocols (e.g., column temperature gradients) .

- Statistical Reporting : Include relative standard deviation (RSD) values for replicate analyses (e.g., RSD < 5% for precision) .

Methodological Challenges and Solutions

Q. What are the limitations of GC-MS in detecting trace amounts of this compound?

Methodological Answer:

- Sensitivity : Enhance detection via derivatization (e.g., methyl ester formation) to improve volatility .

- Matrix Interference : Use solid-phase extraction (SPE) to isolate fatty acids from complex plant matrices .

- Limit of Detection (LOD) : Calculate using signal-to-noise ratios (S/N ≥ 3) and validate with spiked recovery tests .

Q. How can researchers validate the hypocholesterolemic activity of this compound in human-relevant models?

Methodological Answer:

- 3D Hepatocyte Cultures : Mimic human liver metabolism using microfluidic systems .

- Lipoprotein Profiling : Use ultracentrifugation to isolate VLDL/LDL fractions and assess cholesterol uptake .

- Clinical Correlation : Compare results with epidemiological data on dietary fatty acid intake .

Data Interpretation Guidelines

Q. How should researchers contextualize this compound’s bioactivity within broader phytochemical profiles?

Methodological Answer:

- Multivariate Analysis : Apply PCA or PLS-DA to identify synergistic interactions with co-occurring compounds (e.g., flavonoids, terpenoids) .

- Bioactivity Scoring : Rank compounds using in silico tools (e.g., PASS Online) to prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.